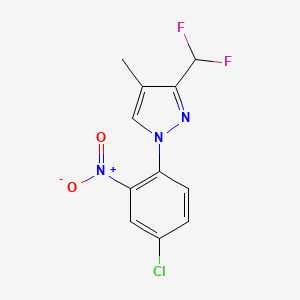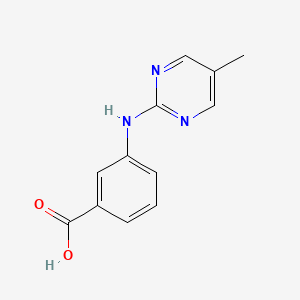
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methylpyrazole is a chemical compound that has been extensively studied in scientific research for its potential applications as a pharmaceutical drug. This compound is also known as CNPYM and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of CNPYM involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that cause inflammation and pain. CNPYM also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
CNPYM has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit the growth of tumor cells, and improve cognitive function in various studies. CNPYM has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CNPYM in lab experiments is its potential as a pharmaceutical drug. It has shown promising results in various studies and could potentially be used to treat a wide range of diseases and disorders. However, one of the limitations of using CNPYM in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are a number of future directions for research related to CNPYM. One area of focus is the development of new pharmaceutical drugs based on the structure of CNPYM. Researchers are also studying the potential use of CNPYM in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CNPYM and its potential side effects.
Métodos De Síntesis
The synthesis of CNPYM involves the reaction of 4-chloro-2-nitroaniline with 3,4-difluoro-1-methylpyrazole in the presence of a catalyst. This reaction results in the formation of CNPYM, which can be purified and used for further research.
Aplicaciones Científicas De Investigación
CNPYM has been extensively studied for its potential applications as a pharmaceutical drug. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in various studies. CNPYM has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3O2/c1-6-5-16(15-10(6)11(13)14)8-3-2-7(12)4-9(8)17(18)19/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAFAANEUHENIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Chlorophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2804664.png)
![8-Oxaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2804666.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2804670.png)
![3-(4-methoxybenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2804674.png)

![Ethyl 2-[[2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2804676.png)
![4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B2804677.png)
![4-isopropyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2804678.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid](/img/structure/B2804679.png)
![5-benzyl-N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804680.png)

![N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2804682.png)
